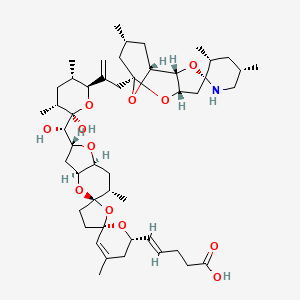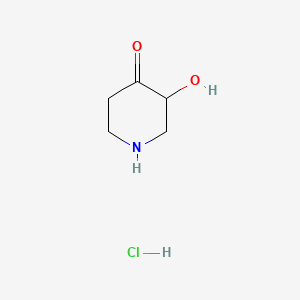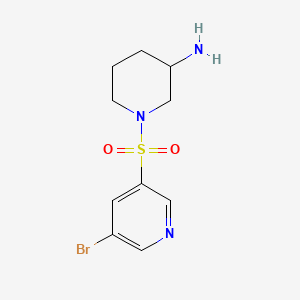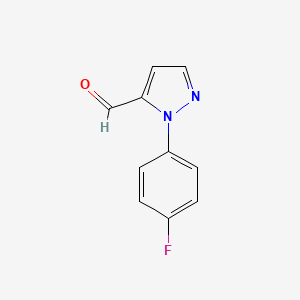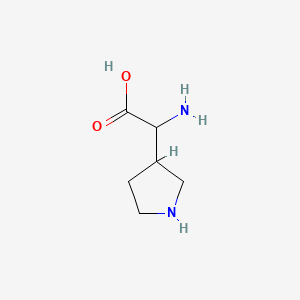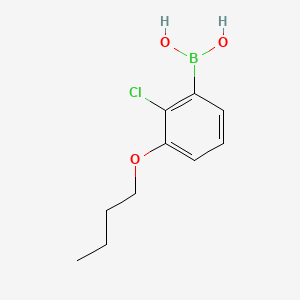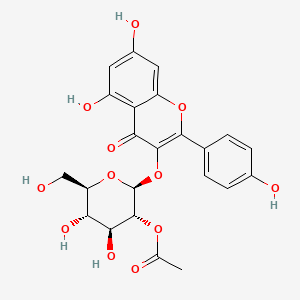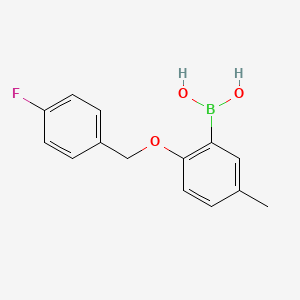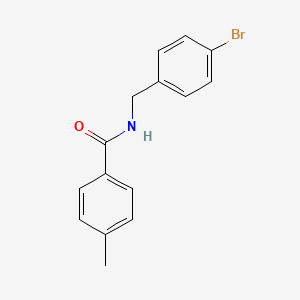
N-(4-Bromobenzyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Bromobenzyl)-4-methylbenzamide” is a chemical compound with the molecular formula C14H12BrNO. It is also known by other names such as “Benzamide, 4-bromo-N-(phenylmethyl)-”, “N-Benzyl-4-brombenzamid”, and "N-Benzyl-4-bromobenzamide" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-Bromobenzyl bromide” was carried out under ultrasound waves using a probe ultrasonicator. In a typical reaction, p-Bromo toluene and N-Bromo succinamide (NBS) in water were syndicated at 40 ℃ for 40 min .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray single-crystal structure analysis. For example, the adduct formed between “N-(4-bromobenzyl)isoquinolinium bromide” and carbon disulphide was found to be monoclinic with a = 21·95, b = 7·19, c = 19·62 Å, β= 103° 30′ . Another compound, “N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide”, was also found to be monoclinic with a = 22.984 (4) Å, b = 10.0726 (16) Å, c = 16.551 (3) Å .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “4-Bromobenzyl bromide” is a reagent for introducing benzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “N-(4-Bromophenyl)benzamide” has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Scientific Research Applications
N-(Hydroxymethyl)-benzamide, a metabolite of N-methylbenzamide, was characterized and identified as a urinary metabolite. This suggests N-(4-Bromobenzyl)-4-methylbenzamide could be involved in similar metabolic pathways (Ross et al., 1983).
The compound was used in the synthesis of narwedine-type enones, highlighting its utility in chemical synthesis (Kametani et al., 1972).
Some 4-aminobenzamides, potentially including N-(4-Bromobenzyl)-4-methylbenzamide, have shown anticonvulsant effects in animal models, indicating potential medical applications (Clark et al., 1984).
Nitrogen-containing bromophenols, related to N-(4-Bromobenzyl)-4-methylbenzamide, have demonstrated potent radical scavenging activity, which could have implications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
The compound's structural analogues have been examined in the context of synthetic opioids, contributing to an understanding of the properties and potential risks of new psychoactive substances (Elliott et al., 2016).
Its crystalline form has been studied, providing insights into its molecular structure and potential for further chemical manipulation (Nagel et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Future research directions could involve the design and synthesis of novel compounds containing similar moieties. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEDPCLNDJYFGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


